molecular formula C30H40F2O7 B13839414 phen-ClA

phen-ClA

Cat. No.: B13839414
M. Wt: 550.6 g/mol
InChI Key: VBEFDGRQOGJSME-NVQYLWCCSA-N
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Description

Historical Trajectories and Foundational Discoveries Pertaining to phen-ClA

The historical trajectory of this compound research is intrinsically linked to the broader study of 1,10-phenanthroline (B135089) ligands and their metal complexes. 1,10-phenanthroline itself is a well-established bidentate ligand known for forming stable complexes with a wide range of metal ions nih.gov. The introduction of functional groups onto the phenanthroline core, as seen in this compound with its chloroacetamido moiety, represented a foundational step towards creating ligands with enhanced capabilities, particularly for conjugation purposes bham.ac.ukacs.orgbgsu.edu. Early work likely focused on the synthesis and characterization of such functionalized phenanthroline derivatives and their basic coordination chemistry. A key foundational discovery involved demonstrating that the chloroacetamido group could react with nucleophilic residues, such as cysteine side chains in peptides, enabling the site-specific incorporation of the phenanthroline-based ligand into biomolecules bham.ac.ukacs.orgbgsu.eduresearchgate.net. This opened avenues for integrating the unique properties of metal complexes with the structural and functional diversity of peptides and proteins.

The Evolving Academic Landscape of this compound Research

The academic landscape of this compound research has evolved significantly from its foundational stages. Initially focused on synthesis and basic coordination, the research has expanded to explore the applications of this compound-containing complexes in more complex systems bham.ac.ukacs.orgbgsu.eduresearchgate.net. A prominent area of evolution is the use of this compound to create metallopeptides and metalloproteins with precisely positioned metal centers bham.ac.ukacs.orgbgsu.eduresearchgate.net. This involves conjugating metal complexes incorporating this compound to specific sites on peptide or protein scaffolds bham.ac.ukacs.orgbgsu.eduresearchgate.net.

Research findings have detailed procedures for site-specific modification of peptides using ruthenium complexes containing this compound, demonstrating the ability to attach these inorganic redox complexes to cysteine residues acs.orgbgsu.eduresearchgate.net. Studies have shown that the resulting metallopeptides can maintain desired structural characteristics, such as adopting alpha-helical coiled-coil conformations in aqueous solution bgsu.edu. Furthermore, the incorporation of chiral metal complexes via ligands like this compound into peptides has been shown to influence the physical characteristics of the resulting macromolecules and can even lead to the separation of diastereomers bham.ac.ukbgsu.edu.

Paradigmatic Shifts and Conceptual Frameworks in this compound Investigations

Investigations involving this compound have been marked by several paradigmatic shifts and conceptual frameworks. A major shift has been the move towards designing functional hybrid molecules by combining the properties of metal complexes with those of biomolecules bham.ac.ukacs.orgbgsu.eduresearchgate.net. The conceptual framework here involves using this compound as a molecular linker that covalently bridges an inorganic component (the metal complex) and a biological component (a peptide or protein) bham.ac.ukacs.orgbgsu.eduresearchgate.net.

Another key conceptual framework is the pursuit of site-specific modification acs.orgbgsu.eduresearchgate.net. By incorporating reactive groups like the chloroacetamido moiety into the phenanthroline ligand, researchers can direct the attachment of metal complexes to specific amino acid residues on a peptide or protein, allowing for precise control over the location of the metal center within the biomolecular structure acs.orgbgsu.eduresearchgate.net. This site-specificity is crucial for studying intramolecular processes, such as electron transfer, where the distance and orientation between redox centers are critical parameters bham.ac.ukbgsu.eduresearchgate.net.

Furthermore, research utilizing this compound contributes to the broader conceptual framework of using designed protein scaffolds, such as coiled-coil motifs, as platforms for organizing and controlling the behavior of inorganic cofactors bham.ac.ukbgsu.edu. This approach allows for the creation of de novo metalloproteins with functions that mimic or extend beyond those of natural metalloproteins bham.ac.uk. The ability to subtly alter the physical characteristics of metallopeptides through the incorporation of metal complexes containing ligands like this compound highlights the intricate interplay between peptide conformation, sequence, and metal complex geometry bgsu.edu.

While specific quantitative data tables directly labeled "this compound" across various research findings were not extensively available in the search results, the detailed research findings discussed, particularly concerning the site-specific modification of peptides and the resulting structural and chromatographic properties, represent the type of data generated in this area acs.orgbgsu.edu. For instance, studies have reported on the efficiency of the alkylation reaction between this compound-containing ruthenium complexes and cysteine residues, and the chromatographic behavior of the resulting metallopeptides, including the separation of diastereomers by HPLC acs.orgbgsu.edu.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H40F2O7

Molecular Weight

550.6 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-17-butanoyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-methylbutanoate

InChI

InChI=1S/C30H40F2O7/c1-6-7-25(36)39-29(24(35)16-38-26(37)12-17(2)3)11-9-19-20-14-22(31)21-13-18(33)8-10-27(21,4)30(20,32)23(34)15-28(19,29)5/h8,10,13,17,19-20,22-23,34H,6-7,9,11-12,14-16H2,1-5H3/t19-,20-,22-,23-,27-,28-,29-,30-/m0/s1

InChI Key

VBEFDGRQOGJSME-NVQYLWCCSA-N

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)CC(C)C

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)CC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Phen Cla

De Novo Synthetic Routes for phen-ClA

The synthesis of this compound fundamentally involves the formation of an amide bond between 5-amino-1,10-phenanthroline and a chloroacetyl moiety. This transformation is a cornerstone of its production and has been approached through several classical and modern organic chemistry techniques.

Development of Novel Reaction Pathways and Conditions

The primary de novo synthetic pathway to this compound is the acylation of 5-amino-1,10-phenanthroline. This can be achieved using various chloroacetylating agents. A common method involves the reaction of 5-amino-1,10-phenanthroline with chloroacetyl chloride in a suitable solvent. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another established route utilizes chloroacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method proceeds by activating the carboxylic acid, facilitating the nucleophilic attack by the amino group of the phenanthroline derivative. A more reactive acylating agent, chloroacetic anhydride, can also be employed, often providing a cleaner reaction and easier purification. A general procedure for the synthesis of related N-(substituted phenyl)-2-chloroacetamides has been described, which can be adapted for this compound nih.gov.

Recent advancements in amide bond formation could be applied to develop novel pathways. For instance, catalyst-free amino-yne click reactions, which involve the reaction of amines with electron-deficient terminal alkynes, present a potential, though currently unexplored, route for creating similar linkages under mild conditions mdpi.com.

Optimization of Reaction Yields and Stereochemical Control

Optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product. Key parameters for optimization include the choice of solvent, reaction temperature, and the nature of the base or coupling agent. For instance, in the acylation with chloroacetyl chloride, the selection of a non-nucleophilic base is crucial to prevent side reactions.

The use of flow chemistry offers a promising avenue for optimizing reaction conditions researchgate.netnih.govthieme-connect.deamidetech.com. Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and reduced byproduct formation. While not specifically reported for this compound, the application of flow chemistry to amide synthesis is a well-established field researchgate.netnih.govthieme-connect.deamidetech.com.

Stereochemical control is not a factor in the synthesis of this compound itself, as the molecule is achiral.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies, including the use of greener solvents, catalyst-free conditions, and energy-efficient reaction methods.

Microwave-assisted synthesis is a key green chemistry technique that can significantly reduce reaction times and energy consumption nih.govajrconline.org. The synthesis of various heterocyclic compounds, including acylated derivatives, has been successfully demonstrated using microwave irradiation, often leading to higher yields and cleaner reactions nih.govajrconline.orgnih.govnih.govresearchgate.net. While a specific microwave-assisted synthesis for this compound is not detailed in the literature, the general success of this technique for acylation reactions suggests its applicability nih.govnih.govresearchgate.net.

Another green approach is the use of biocatalysis. Lipases, for example, have been employed in the acylation of primary amines researchgate.net. The use of enzymes as catalysts offers mild reaction conditions and high selectivity, reducing the need for protecting groups and minimizing waste. The biocatalytic synthesis of various heterocyclic compounds has been reported, indicating the potential for enzymatic routes to this compound researchgate.netnih.govacs.org.

Catalytic Approaches in this compound Chemical Synthesis

Catalysis plays a significant role in modern organic synthesis, offering pathways to increased efficiency and selectivity. Both homogeneous and heterogeneous catalysis can be considered for the synthesis and transformation of this compound.

Homogeneous Catalysis for this compound Production

Homogeneous catalysts, which are soluble in the reaction medium, can be employed to facilitate the amide bond formation in the synthesis of this compound. For instance, phenanthroline itself and its derivatives have been used as catalysts in various organic transformations, including glycosylation reactions nih.gov. This suggests the potential for autocatalysis or the use of related structures to promote the acylation of 5-amino-1,10-phenanthroline.

Transition metal complexes are also widely used as homogeneous catalysts for amide synthesis researchgate.net. While typically employed for more complex couplings, certain ruthenium and rhodium complexes have been shown to catalyze the direct amidation of carboxylic acids with amines.

Heterogeneous Catalysis in this compound Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and reusability. For acylation reactions, solid acid catalysts such as zeolites, clays, and sulfated zirconia can be employed. These materials can activate the acylating agent, making it more susceptible to nucleophilic attack.

While specific applications of heterogeneous catalysts for the synthesis of this compound are not documented, the broader field of Friedel-Crafts acylation and related transformations heavily relies on such catalysts. The general principles of heterogeneous catalysis in acylation reactions could be applied to develop a more sustainable and efficient synthesis of this compound.

Below is a table summarizing potential synthetic approaches for this compound with a focus on green and catalytic methods.

Synthetic ApproachAcylating AgentCatalyst/ConditionsPotential Advantages
Classical Acylation Chloroacetyl chlorideAmine base (e.g., triethylamine)Well-established, readily available reagents
Coupling Agent Method Chloroacetic acidDCC, EDCAvoids use of acid chlorides
Microwave-Assisted Chloroacetic anhydrideSolvent-free or high-boiling solventRapid reaction times, improved yields
Biocatalysis Activated chloroacetateLipase (B570770)Mild conditions, high selectivity
Homogeneous Catalysis Chloroacetic acidTransition metal complexPotential for direct amidation
Heterogeneous Catalysis Chloroacetyl chlorideSolid acid (e.g., zeolite)Catalyst reusability, easier purification

Photocatalytic Strategies for this compound Derivatives

The synthesis of complex organic molecules, potentially including derivatives of a "this compound" structure, has been significantly advanced by the advent of photocatalysis. These methods utilize visible light to initiate chemical reactions, often under mild conditions, providing an alternative to traditional thermal reactions. For the construction of phenanthridine-like skeletons, which could be a core component of "this compound," photocatalytic strategies often involve intramolecular radical cyclizations. beilstein-journals.org

One common approach involves the generation of radical intermediates from appropriately substituted biphenyl precursors. For instance, the photocatalyzed reduction of a diazonium salt can generate an aryl radical, which then undergoes cyclization to form the phenanthrene or phenanthridine core. beilstein-journals.org Another strategy employs the use of 2-isocyano-1,1'-biaryls, which can undergo a radical addition and subsequent cyclization to yield phenanthridine derivatives. mdpi.com The choice of photocatalyst, solvent, and light source are critical parameters that can influence the efficiency and selectivity of these reactions.

A notable advantage of these photocatalytic methods is their ability to proceed under oxidant-free conditions. For example, a cobaloxime-catalyzed acceptorless dehydrogenative cyclization of ortho-biaryl-appended 1,3-dicarbonyl compounds has been developed for the synthesis of 10-phenanthrenols, releasing hydrogen gas as the only byproduct. rsc.org This approach highlights the high atom economy achievable with modern photocatalytic methods. Preliminary mechanistic studies of such reactions suggest an initial photocycloaddition followed by a light- and catalyst-promoted dehydrogenative aromatization. rsc.org

Photocatalytic Strategy Precursor Type Key Intermediate Product Type Reference
Photo-Pschorr ReactionDiazonium SaltAryl RadicalPhenanthrene beilstein-journals.org
Isocyanide Cyclization2-Isocyano-1,1'-biarylImidoyl RadicalPhenanthridine mdpi.com
Dehydrogenative Cyclizationortho-biaryl-appended 1,3-dicarbonylExcited State Complex10-Phenanthrenol rsc.org

Isomerization and Stereochemical Control in this compound Formation

Mechanistic Studies of this compound Isomerization Processes

While specific mechanistic studies on the isomerization of "this compound" are not available, general principles of alkene isomerization catalyzed by transition metals, such as palladium(II), can provide insights. The E/Z isomerization of non-conjugated alkenes is a process that has been studied to understand the underlying mechanisms. mdpi.com Such studies often reveal a monometallic nucleopalladation pathway. mdpi.com

In a typical mechanism, the Z-alkene coordinates to the metal catalyst, followed by an isomerization step to form a metal-alkene complex in the E configuration. The final step involves the dissociation of the E-alkene from the catalyst. mdpi.com The use of directing groups can help in stabilizing and monitoring key intermediates in these processes. Deuterium-labeling experiments and DFT calculations are powerful tools used to elucidate the elementary steps, such as anti-nucleopalladation/β-elimination pathways. mdpi.com

For enzymatic systems, mechanistic studies on enzymes like phenylalanine hydroxylase have shown the formation of an enzyme-oxygen complex as a key step. nih.gov Steady-state kinetic analysis and rapid-quench experiments are employed to understand the reaction sequence and the nature of intermediates. nih.gov

Directed Stereoselective Synthesis of this compound Isomers

The directed stereoselective synthesis of specific isomers is a cornerstone of modern organic chemistry, enabling the preparation of molecules with precise three-dimensional arrangements. While no specific methods for "this compound" have been reported, general strategies for achieving stereoselectivity can be considered. Chiral catalysts, auxiliaries, and reagents are commonly employed to control the stereochemical outcome of a reaction.

For example, in the synthesis of complex natural products, stereoselective reactions are crucial. The development of an efficient method for the synthesis of racemic neocnidilide involved a stereoselective reaction of a hemiacetal with a Grignard reagent. nih.gov Such methodologies, if applied to precursors of "this compound," could potentially allow for the selective formation of one stereoisomer over others. The choice of reaction conditions, including temperature, solvent, and the nature of the catalyst or auxiliary, plays a critical role in determining the degree of stereoselectivity.

Isolation and Characterization of Specific this compound Stereoisomers

The isolation and characterization of specific stereoisomers are essential for understanding their unique properties. In the context of conjugated linoleic acids (CLA), different isomers have been shown to have distinct biological activities. For instance, the trans-10, cis-12 CLA isomer has been identified as the specific isomer responsible for the inhibition of milk fat synthesis in cows. nih.gov

The isolation of individual stereoisomers from a mixture is typically achieved using chromatographic techniques such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). Once isolated, the absolute and relative stereochemistry of the isomers is determined using a variety of analytical methods. These include nuclear magnetic resonance (NMR) spectroscopy (e.g., NOE experiments), X-ray crystallography, and circular dichroism (CD) spectroscopy.

Molecular and Biochemical Mechanisms of Phen Cla

Fundamental Molecular Interactions of CLA

The initial interactions of CLA at the molecular level are crucial for its biological activities. These include binding to nuclear receptors, inhibiting or activating enzymes, and inducing conformational changes in proteins through allosteric modulation.

Ligand-Receptor Binding Kinetics and Thermodynamics (in vitro/in silico)

CLA isomers are recognized as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate the transcription of genes involved in lipid and glucose metabolism. frontiersin.orgcambridge.org The binding affinity and activation potential differ between CLA isomers.

Studies using scintillation proximity assays have shown that CLA isomers are ligands for human PPARα with IC50 values in the nanomolar range, making them some of the most avid naturally occurring fatty acid ligands for this receptor. frontiersin.orgmdpi.com The rank order of potency for PPARα activation is generally (c9,t11) > (t10,c12). frontiersin.org For PPARγ, both isomers also act as ligands, though they are considered comparatively weak with micromolar affinity. nih.govresearchgate.net This interaction is crucial as PPARs are key regulators of lipoprotein metabolism, cholesterol homeostasis, and inflammation. cambridge.org The binding of CLA to these receptors initiates a cascade of transcriptional events.

This table summarizes the binding affinity and activation potency of major CLA isomers with Peroxisome Proliferator-Activated Receptors (PPARs). The data is compiled from various in vitro and in silico studies.

Ligand (Isomer)ReceptorParameterValueAssay/MethodSource
c9,t11-CLAHuman PPARαIC50~140 nMScintillation Proximity Assay (SPA) frontiersin.org
t10,c12-CLAHuman PPARαIC50~200-400 nMScintillation Proximity Assay (SPA) mdpi.com
c9,t11-CLAPPARγIC507.4 µMCoactivator Recruitment Assay researchgate.net
t10,c12-CLAPPARγIC505.2 µMCoactivator Recruitment Assay researchgate.net
t9,t11-CLAPPARγIC503.2 µMCoactivator Recruitment Assay researchgate.net

Enzyme Inhibition and Activation Mechanisms by CLA

CLA isomers can directly interact with and modulate the activity of various enzymes. This interaction can be either inhibitory or activatory and is often isomer-specific.

A notable target is the Prostaglandin H Synthase (PGHS) , also known as Cyclooxygenase (COX). CLA isomers inhibit the oxygenation of arachidonic acid by PGHS in a competitive manner. nih.gov The c9,t11 isomer is the most potent inhibitor among the common isomers. nih.gov This inhibition suggests that CLA can directly modulate the biosynthesis of prostaglandins, which are key mediators of inflammation. nih.gov

Another enzyme inhibited by CLA is Acylpeptide Hydrolase (APEH) . Specifically, the t10,c12-CLA isomer acts as a non-competitive inhibitor of porcine APEH, an enzyme linked to the proteasome system. plos.org This inhibition is specific, as the c9,t11 isomer shows no significant effect. plos.org

Conversely, CLA can activate certain enzymes. For instance, the t10,c12 isomer has been shown to increase the activity of carnitine palmitoyltransferase-I (CPT-I), a rate-limiting enzyme in mitochondrial fatty acid oxidation, in the adipose tissue of rats. nih.gov

This table details the effects of CLA isomers on the activity of various enzymes, including inhibition constants (Ki) and the type of modulation observed.

EnzymeLigand (Isomer)EffectKinetic Parameter (Ki)MechanismSource
Prostaglandin H Synthase (PGHS/COX)c9,t11-CLAInhibition18.7 µMCompetitive nih.gov
Prostaglandin H Synthase (PGHS/COX)t10,c12-CLAInhibitionData not specified, less effective than c9,t11Competitive nih.gov
Acylpeptide Hydrolase (APEH)t10,c12-CLAInhibition140 ± 20 µMNon-competitive plos.org
Acylpeptide Hydrolase (APEH)c9,t11-CLANo significant effectN/AN/A plos.org
Fatty Acid Synthetase (FAS)CLA (mixture)InhibitionNot specifiedDirect interaction tandfonline.com
Carnitine Palmitoyltransferase-I (CPT-I)t10,c12-CLAActivationNot specifiedIncreased activity (>30%) nih.gov

Allosteric Modulation and Conformational Dynamics Induced by CLA

Beyond direct binding to active sites, CLA can act as an allosteric modulator, binding to a site distinct from the primary active site to alter a protein's conformation and function.

A clear example is the interaction of rumenic acid (c9,t11-CLA) with cardiac myosin-2 . Rumenic acid binds directly to an allosteric site on the motor domain of mammalian cardiac myosin-2 isoforms. nih.gov This binding event increases the rate of orthophosphate release and enhances the calcium responsiveness of cardiac muscle under low-load conditions. nih.gov The potency of this allosteric effect is dependent on the presence of actin, with the EC50 for rumenic acid decreasing significantly in its presence, indicating a cooperative interaction. nih.govresearchgate.net Molecular docking studies have helped to identify the binding site and the allosteric communication pathways that are triggered upon binding. nih.gov

This allosteric modulation highlights a sophisticated mechanism by which a dietary fatty acid can fine-tune the function of a critical motor protein, influencing cardiac contractility and metabolic load. nih.gov

Modulation of Cellular Pathways and Biochemical Networks by CLA (in vitro/in silico)

The initial molecular interactions of CLA translate into broader effects on complex cellular signaling cascades and metabolic networks, leading to significant changes in cell physiology.

Impact of CLA on Signal Transduction Cascades

CLA isomers are potent modulators of several key signal transduction pathways that govern inflammation, cell growth, and energy homeostasis.

AMP-activated protein kinase (AMPK) Pathway : AMPK is a central regulator of cellular energy. The t10,c12 isomer of CLA has been shown to activate AMPK in various cell types, including adipocytes and muscle cells. nih.gov This activation can be initiated through a G protein-coupled receptor (GPCR), leading to a cascade involving phospholipase C (PLC), Ca²⁺ release, and activation of the upstream kinase CaMKK. nih.gov Activation of AMPK by CLA can promote fatty acid oxidation and mitochondrial biogenesis. cambridge.org

Nuclear Factor-kappa B (NF-κB) Pathway : The NF-κB pathway is a primary regulator of inflammatory responses. Both c9,t11 and t10,c12 isomers have been shown to suppress NF-κB activation. conicet.gov.arnih.gov For example, c9,t11-CLA can suppress the production of the pro-inflammatory cytokine IL-12 in dendritic cells by inducing the anti-inflammatory cytokine IL-10. conicet.gov.ar This effect is mediated by the inhibition of NF-κB activation, which involves preventing the translocation of the p65 subunit to the nucleus. conicet.gov.ar

Extracellular signal-regulated kinase (ERK) Pathway : The ERK/MAPK pathway is crucial for cell proliferation and differentiation. Studies have shown that CLA can inhibit this pathway in cancer cells. In HT-29 colon cancer cells, CLA was found to inhibit the phosphorylation of ErbB2 and ErbB3, which in turn suppressed the PI3-kinase/Akt pathway. merckmillipore.com In Caco-2 cells, CLA reduced the expression of Raf-1 and the phosphorylation of ERK1/2, leading to decreased expression of the downstream transcription factor c-myc and inhibiting cell growth. nih.gov

This table summarizes the observed effects of CLA isomers on key signaling molecules within major transduction cascades.

PathwayIsomer(s)Key Molecular EffectCell Type/ModelSource
AMPK Signalingt10,c12-CLAIncreased phosphorylation of AMPK3T3-L1 adipocytes, Hepatic cells researchgate.net
NF-κB Signalingc9,t11-CLADecreased NF-κB p65 nuclear translocation; Increased IκBαDendritic cells conicet.gov.ar
NF-κB Signalingt10,c12-CLAInhibits NF-κB p50 and p65 DNA bindingIn vitro models nih.gov
ERK/MAPK SignalingCLA (mixture)Reduced phosphorylation of ERK1/2; Reduced Raf-1 expressionCaco-2 colon cancer cells nih.gov
PI3K/Akt SignalingCLA (mixture)Inhibited heregulin-stimulated Akt phosphorylationHT-29 colon cancer cells merckmillipore.com
mTOR Pathwayt10,c12-CLAIncreased phosphorylation of mTOR, S6K, and S6HepG2 cells jmb.or.kr

Influence of CLA on Key Metabolic Pathways

CLA profoundly influences metabolic pathways, particularly those related to lipid and glucose metabolism. These effects are often mediated by the regulation of key transcription factors.

Lipid Metabolism : The effects of CLA on lipid metabolism are complex and isomer-dependent. The t10,c12 isomer is well-known for its ability to reduce body fat by inhibiting lipogenesis in adipocytes. It achieves this by downregulating the expression of key transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target genes, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). cambridge.org In some models, t10,c12-CLA has been shown to reduce lipoprotein lipase (B570770) (LPL) mRNA levels in adipose tissue by approximately 50%, thereby decreasing fatty acid uptake. cambridge.orgnih.gov In contrast, in the liver, dietary CLA can paradoxically increase the activity and mRNA levels of lipogenic enzymes, an effect also linked to the upregulation of SREBP-1. diabetesjournals.orgresearchgate.net

Glucose Metabolism and Insulin (B600854) Signaling : The t10,c12 isomer has been reported to induce insulin resistance in some models. physiology.org This may occur through the downregulation of genes involved in insulin signaling and glucose uptake, such as the glucose transporter 4 (GLUT4). physiology.org Conversely, the c9,t11 isomer has been shown to improve insulin sensitivity in some contexts, partly by reducing the expression of the inflammatory cytokine TNF-α, which is known to antagonize insulin signaling. diabetesjournals.org

Regulation of ChREBP : In addition to SREBP-1c, CLA can influence the Carbohydrate-Responsive Element-Binding Protein (ChREBP) , another crucial transcription factor in hepatic lipogenesis. The trans-11, trans-13 CLA isomer, a metabolite produced by gut microbiota, has been shown to stimulate hepatic lipogenesis by activating both SREBP-1c and ChREBP pathways. researchgate.net

This table provides a quantitative overview of how CLA isomers affect the expression and activity of central components in metabolic pathways.

Metabolic TargetIsomerEffectQuantitative ChangeTissue/Cell ModelSource
SREBP-1c mRNAt10,c12-CLADownregulation~30% reductionPerirenal Adipose Tissue (Hamster) cambridge.org
SREBP-1c mRNAc9,t11-CLADownregulationMarked reductionLiver (ob/ob mice) diabetesjournals.org
SREBP-1c mRNACLA (mixture)Upregulation~1.7-fold increaseLiver (Mice) diabetesjournals.org
Lipoprotein Lipase (LPL) mRNAt10,c12-CLADownregulation~50% reductionPerirenal Adipose Tissue (Hamster) cambridge.org
Fatty Acid Synthase (FAS) ActivityCLA (mixture)UpregulationSignificantly increasedLiver (Mice) researchgate.net
Palmitoyl-CoA Oxidation RateCLA (mixture)Upregulation~2.5-fold higherLiver (Mice) researchgate.net

Genetic and Epigenetic Regulatory Mechanisms Mediated by phen-ClA

While direct studies on the epigenetic regulatory functions of this compound are not extensively documented, the known interactions of its parent molecule, 1,10-phenanthroline (B135089), with components of the transcriptional machinery suggest potential indirect mechanisms of gene regulation. For instance, 1,10-phenanthroline has been shown to perturb the activity of RNA Polymerase III (RNAPIII). nih.gov This enzyme is crucial for the transcription of small non-coding RNAs, including transfer RNAs (tRNAs), which are essential for protein synthesis. By interfering with RNAPIII function, 1,10-phenanthroline and its derivatives like this compound could modulate the expression of genes regulated by this polymerase, thereby influencing cellular growth and metabolism.

Furthermore, derivatives of 1,10-phenanthroline are known to interact with DNA, primarily through intercalation, which can lead to DNA damage. nih.gov This interaction with the genetic material itself represents a direct mechanism for influencing gene expression and cellular processes. The ability to cause DNA damage can trigger cellular stress responses and repair mechanisms, which are intricately linked to the regulation of gene expression. However, specific studies detailing the epigenetic modifications, such as DNA methylation or histone modifications, directly induced by this compound are currently lacking.

Protein-Protein and Protein-Nucleic Acid Interactions Affected by this compound

The chloroacetamido group in this compound is a reactive moiety that can form covalent bonds with nucleophilic residues in proteins, such as the sulfhydryl group of cysteine. core.ac.ukbgsu.edu This property has been exploited to use this compound as a protein labeling agent. For example, this compound has been used in the form of a ruthenium complex, [Ru(bpy)₂(this compound)]²⁺, to covalently attach to cysteine side chains in de novo designed coiled-coil polypeptides. core.ac.ukacs.org This site-specific modification demonstrates a direct and stable protein interaction mediated by the this compound moiety. Such labeling can be used to study protein structure, dynamics, and interactions.

The 1,10-phenanthroline core of this compound is a well-known DNA intercalator, a property that is central to its interaction with nucleic acids. nih.govmdpi.com This non-covalent insertion of the planar phenanthroline ring system between the base pairs of the DNA double helix can alter the DNA's structural properties and interfere with processes such as replication and transcription. When this compound is attached to a protein, this DNA-interacting capability can bring the protein into close proximity with the nucleic acid, potentially influencing protein-DNA interactions. For instance, N-(1,10-phenanthrolin-5-yl)iodoacetamide, a compound structurally similar to this compound, has been used to label thiols in molecules to confer the metal-binding and DNA-cleaving properties of the phenanthroline chelator. biotium.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound and its Analogs

The biological activity of 1,10-phenanthroline derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the phenanthroline ring.

Identification of Key Structural Features for Molecular Recognition

Studies on various 1,10-phenanthroline derivatives have highlighted several key structural features that are critical for their molecular recognition and biological activity. The planar, aromatic 1,10-phenanthroline scaffold is essential for DNA intercalation. nih.govmdpi.com The nature of the substituents on this ring system significantly modulates the biological effects. For example, in the context of anticancer activity, the presence of dimethyl substitutions on the phenanthroline ring was found to be crucial for enhancing activity compared to unsubstituted analogs. The position of substituents is also critical. For instance, in a study of Ru(II) dyads with pyrenylethynylene-substituted 1,10-phenanthroline, 3-substitution resulted in the strongest DNA binding and the most significant DNA damage compared to 5-substitution. nih.gov

The chloroacetamido group at the 5-position of this compound is a key feature that allows for covalent modification of proteins, a property not present in the parent 1,10-phenanthroline. core.ac.ukbgsu.edu This functional group enables this compound to act as a bridge between proteins and nucleic acids, or to selectively label proteins for further study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

While specific QSAR models for this compound were not found, studies on analogous 1,10-phenanthroline derivatives provide insights into the physicochemical properties that govern their biological activity. A QSAR analysis of 1,10-phenanthroline analogs as antimalarial drugs revealed a correlation between their antiplasmodial activity and the atomic net charges on specific atoms within the phenanthroline skeleton. ugm.ac.idkemdikbud.go.id

The best QSAR model for a series of 16 antimalarial 1,10-phenanthroline derivatives was determined using multiple linear regression, incorporating descriptors such as atomic net charges (q), dipole moment (μ), polarizability (α), and the partition coefficient (log P). ugm.ac.id The resulting equation demonstrated a strong correlation between these descriptors and the inhibitory concentration (IC₅₀). ugm.ac.id

Table 1: QSAR Model for Antimalarial Activity of 1,10-Phenanthroline Derivatives ugm.ac.id

DescriptorCoefficient
Intercept 3.732
qC5 5.098
qC7 7.051
qC9 36.696
qC11 41.467
qC12 -135.497
μ 0.332
α -0.170
log P 0.757
Statistical Parameters: n=16; r=0.987; r²= 0.975

This model indicates that the electronic properties (atomic charges, dipole moment, polarizability) and hydrophobicity (log P) of the molecules are significant determinants of their antimalarial activity.

Impact of Substituent Effects on this compound Activity Profiles

The substituents on the 1,10-phenanthroline ring have a profound impact on the electronic properties and, consequently, the biological activity of the molecule. Electron-withdrawing groups, such as the chloro group in the chloroacetamido substituent of this compound, can influence the redox potential of metal complexes containing the ligand. In contrast, electron-donating groups tend to lower the redox potentials.

Studies on the chemiluminescence of 1,10-phenanthroline derivatives have shown that electron-donating groups decrease the signal, while electron-withdrawing groups can have the opposite effect, although the position of the substituent is also crucial. acs.org Substitutions at the 5- and 6-positions were found to diminish the chemiluminescent signal, suggesting these positions are critical for the underlying oxidative reaction. acs.org For this compound, the chloroacetamido group at the 5-position, being electron-withdrawing, would be expected to influence its reactivity and interactions with biological targets.

Computational Chemistry and Theoretical Modeling of Phen Cla

Molecular Docking and Binding Site Prediction for phen-ClA

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and using a scoring function to rank them based on their predicted binding affinity.

Accurate identification of the ligand-binding site is crucial for understanding protein function and for structure-based drug design. researchgate.net Various computational tools, ranging from geometry-based algorithms to modern machine learning methods, are employed to predict these pockets on a protein's surface. researchgate.netnih.gov For this compound, these methods would be used to identify potential biological targets and hypothesize its binding conformation, providing a foundation for further investigation.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.comresearchgate.net In a structure-based virtual screening campaign for this compound, a library of compounds would be docked into the binding site of a target protein, and their binding potential would be evaluated using scoring functions. mdpi.com This process can efficiently prioritize a smaller, more manageable number of candidates for experimental testing. youtube.com

Ligand-based design is employed when the three-dimensional structure of the target is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the target. By analyzing the common structural and chemical features of known active ligands, a pharmacophore model can be developed. nih.gov This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. This model can then be used to screen libraries for new molecules, like this compound or its analogues, that fit the pharmacophore and are likely to have the desired biological activity. nih.gov

Table 1: Illustrative Virtual Screening Results for this compound Analogues Against a Target Protein This table shows hypothetical docking scores and key interaction data for a series of compounds related to this compound, as would be generated during a virtual screening campaign.

Protein-Ligand Interaction Fingerprints (PLIFs) are computational representations that summarize the interactions between a ligand and a protein. nih.govnih.gov After a docking simulation, PLIFs can be generated to detail the specific types of interactions—such as hydrogen bonds, hydrophobic contacts, salt bridges, and aromatic stacking—between this compound and the amino acid residues of its target. mdpi.comresearchgate.net

These fingerprints are often represented as a binary string where each bit corresponds to a specific interaction with a particular residue. researchgate.net By comparing the PLIFs of different this compound analogues or other ligands, researchers can gain insights into structure-activity relationships (SAR). cresset-group.com This analysis helps identify which interactions are critical for binding affinity and selectivity, thereby guiding the rational design of more potent and specific molecules. nih.govmdpi.com

Table 2: Example Protein-Ligand Interaction Fingerprint (PLIF) for a this compound Complex This table provides a simplified, hypothetical PLIF, showing the presence (1) or absence (0) of specific interactions between this compound and key residues in a binding pocket.

Advanced Computational Modeling Approaches for this compound

Data-Driven Approaches for this compound Discovery and Optimization

In the modern era of chemical research, data-driven strategies, including machine learning and quantitative structure-activity relationship (QSAR) modeling, are becoming indispensable for accelerating the discovery and optimization of novel compounds. While specific data-driven studies on this compound are not yet prevalent in the literature, the application of these methods to analogous heterocyclic compounds, such as benzo[c]phenanthridine derivatives, provides a clear blueprint for potential research directions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a particular property. For a compound like this compound, QSAR could be employed to predict various attributes, such as its binding affinity to a target protein or its potential cytotoxic effects on cancer cell lines. The development of a robust QSAR model for this compound and its derivatives would involve the generation of a dataset of analogous compounds with experimentally determined activities.

Various machine learning algorithms can be used to build these models. For example, a study on the antioxidant potential of a large dataset of chemical substances demonstrated the utility of models like Extra Trees, Gradient Boosting, and eXtreme Gradient Boosting (XGB). mdpi.com The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²) and the root-mean-square error (RMSE).

Illustrative QSAR Model Performance for Phenanthroline Analogs

ModelR² (Training Set)R² (Test Set)RMSE (Training Set)RMSE (Test Set)
Multiple Linear Regression0.650.600.520.55
Support Vector Machine0.820.750.380.45
Random Forest0.910.850.250.35

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov In the context of this compound, docking studies could be instrumental in identifying potential biological targets. By screening large libraries of proteins, it might be possible to uncover novel applications for this compound. The binding affinity is often represented by a docking score, which can be used to rank potential candidates.

Hypothetical Docking Scores of this compound with Various Protein Targets

Protein TargetPDB IDDocking Score (kcal/mol)Potential Interaction
Topoisomerase I1T8I-8.5DNA Intercalation
Lipoxygenase1YGE-7.2Inhibition of fatty acid oxidation
Human Serum Albumin1H9Z-6.8Binding to transport protein

Network Pharmacology and Systems Biology

A more holistic approach to understanding the biological effects of this compound can be achieved through network pharmacology. This discipline aims to understand the effects of drugs by considering their interactions within the entire biological network. By identifying the potential targets of this compound through methods like molecular docking, these targets can be mapped onto protein-protein interaction networks. This allows for the elucidation of the broader biological pathways and processes that might be modulated by the compound. Such an approach has been successfully used to explore the mechanisms of action of natural products and could be similarly applied to this compound. nih.gov

The application of these data-driven methodologies holds the promise of unlocking the full therapeutic and scientific potential of this compound and its derivatives. While experimental validation remains crucial, these computational tools can significantly guide and accelerate the research and development process.

Advanced Analytical Methodologies for Phen Cla Research

Chromatographic Separations for phen-ClA and its Metabolites (Research Focus)

Chromatographic methods are essential for separating this compound from reaction mixtures, biological samples, or its potential degradation products and metabolites. These techniques leverage differential interactions between the analyte and a stationary phase, driven by a mobile phase, to achieve separation.

Development of High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and analysis of non-volatile and semi-volatile compounds, including substituted phenanthrolines and their complexes. Reversed-phase HPLC has been successfully applied in the separation of metal complexes incorporating phenanthroline derivatives bgsu.edunih.gov. For instance, reversed-phase HPLC was employed to separate the Δ-l and Λ-l diastereomers of a metallopeptide modified with a ruthenium complex containing 5-chloroacetamido-1,10-phenanthroline ([Ru(bpy)2(this compound)]2+) bgsu.edu. This demonstrates the capability of HPLC to resolve closely related species of this compound derivatives.

Method development in HPLC for compounds like this compound typically involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often with acidic modifiers), flow rate, and detection wavelength nih.govsielc.comlew.ro. UV detection is commonly used for phenanthroline derivatives due to their characteristic absorbance in the UV region nih.gov. The development and validation of HPLC methods ensure the accuracy, precision, and specificity required for reliable analysis of this compound and its potential metabolites in various research matrices nih.govsielc.com. Studies on related phenolic compounds also highlight the utility of HPLC with diode-array detection (HPLC-DAD) for simultaneous analysis and identification based on UV-Vis spectra nih.govlew.roasianpubs.orgselvita.comnih.gov.

Gas Chromatography (GC) Applications for Volatile this compound Derivatives

Gas Chromatography (GC) is typically applied to the separation of volatile or semi-volatile compounds. While direct GC analysis of this compound itself might be limited due to its structure and potential lack of volatility, GC, often coupled with Mass Spectrometry (GC-MS), is a standard technique for the analysis of more volatile organic molecules and can be applied to volatile derivatives or potential volatile metabolites of this compound if they are formed waters.comchromatographyonline.com.

Research on other compound classes, such as conjugated linoleic acid (CLA) isomers, demonstrates the effectiveness of GC and GC-MS for separating and identifying fatty acid methyl esters, which are volatile derivatives waters.comchromatographyonline.comchemicalbook.comphenomenex.com. While specific applications of GC to volatile derivatives of 5-chloroacetamido-1,10-phenanthroline are not prominently featured in the provided search results, the general principles of GC for volatile organic analysis would apply if suitable derivatization strategies were developed for this compound or its metabolites. GC-MS has been used in the characterization of N-1,10-phenanthrolin-5-ylacetamide, a related compound nih.gov.

Spectroscopic Techniques in Mechanistic and Structural Elucidation of this compound (Beyond Basic Identification)

Spectroscopic methods provide detailed information about the structure, dynamics, and electronic properties of this compound, going beyond simple identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural characterization of organic molecules, including phenanthroline derivatives. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to confirm the structure and purity of synthesized compounds like 5-chloroacetamido-1,10-phenanthroline and its metal complexes bgsu.eduwaters.comchromatographyonline.com.

Detailed analysis of NMR spectra, including chemical shifts, coupling constants, and signal intensities, provides information about the types and connectivity of atoms within the molecule. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can further aid in assigning signals and confirming structural fragments, particularly for complex molecules. For instance, 2D NMR has been applied to fully assign the intricate ¹H NMR spectra of ruthenium(II) complexes with substituted phenanthrolines.

NMR spectroscopy can also provide insights into the dynamics of molecules in solution, such as conformational changes or interactions with other species. The application of NMR-based metabolomics, as seen in studies of a platinum(II) complex with 1,10-phenanthroline (B135089), highlights the potential of NMR to probe the interactions of such compounds within biological systems and understand their mechanisms of action by observing changes in metabolic profiles.

Mass Spectrometry (MS) for Reaction Monitoring and Pathway Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with separation techniques like HPLC or GC, MS is invaluable for identifying and quantifying this compound and its potential transformation products.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) have been used for the characterization of phenanthroline derivatives and their metal complexes bgsu.eduresearchgate.net. These techniques are particularly useful for analyzing relatively polar or high-molecular-weight compounds. HPLC-MS is a hyphenated technique where HPLC separates the components of a mixture before they enter the mass spectrometer, allowing for the identification and characterization of individual compounds, including impurities or metabolites nih.gov. GC-MS can serve a similar purpose for more volatile analytes nih.gov.

Advanced Optical Spectroscopies (e.g., CD, Fluorescence) for Conformational Studies

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted light at a longer wavelength. This technique is highly sensitive and can provide insights into a molecule's electronic structure, its local environment, and dynamic processes such as binding or conformational changes nih.gov. If this compound is intrinsically fluorescent or can be labeled with a fluorescent tag, fluorescence spectroscopy could be used to study its concentration, purity, and interactions with other molecules. Changes in fluorescence intensity, wavelength, or lifetime could indicate conformational alterations or binding events. While specific data for this compound is not available, these techniques offer potential avenues for understanding its structural and dynamic behavior.

Hyphenated Techniques and High-Resolution Approaches for this compound

Hyphenated techniques combine the separation power of chromatography or electrophoresis with the identification and quantification capabilities of spectroscopic detectors, most notably mass spectrometry. These approaches are essential for analyzing complex mixtures and detecting trace amounts of analytes. High-resolution techniques further enhance the ability to differentiate and characterize compounds with very similar properties.

LC-MS/MS and GC-MS for Complex Mixture Analysis and Trace Compound Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone hyphenated techniques in chemical analysis. LC-MS is particularly suitable for the analysis of non-volatile or thermally labile compounds, while GC-MS is preferred for volatile and semi-volatile substances. Both techniques involve separating components of a mixture chromatographically before they are introduced into a mass spectrometer.

For this compound, LC-MS or GC-MS (depending on its volatility) would be invaluable for determining its purity, identifying impurities, and analyzing it in complex matrices such as biological extracts or environmental samples. Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting the parent ion and analyzing the resulting fragment ions, enabling more confident identification and structural elucidation. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of this compound and its related substances. The application of these techniques would involve optimizing chromatographic conditions (e.g., column type, mobile phase, temperature gradients) and mass spectrometry parameters (e.g., ionization mode, fragmentation energies) to achieve optimal separation, sensitivity, and specificity for this compound.

Capillary Electrophoresis (CE) and Microfluidic Platforms for this compound Analysis

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio in a narrow capillary tube under an applied electric field. CE offers high separation efficiency, short analysis times, and low sample and solvent consumption. It is well-suited for the analysis of charged molecules, including small ions, amino acids, peptides, and nucleotides.

Microfluidic platforms, often referred to as "lab-on-a-chip" devices, integrate multiple laboratory functions onto a single chip, enabling miniaturized and automated analysis. Microfluidic CE devices combine the separation capabilities of CE with the advantages of miniaturization, offering potential for high-throughput analysis, reduced sample volume, and integration with other detection methods. If this compound is charged or can be derivatized to carry a charge, CE or microfluidic CE could be applied for its separation and analysis, potentially coupled with UV-Vis, fluorescence, or mass spectrometry detection. These platforms are particularly useful for analyzing limited sample volumes and can be adapted for specific research needs related to this compound.

Imaging Mass Spectrometry (IMS) for Spatial Distribution Studies of this compound (in vitro models)

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the label-free visualization of the spatial distribution of molecules within a sample. In IMS, a mass spectrum is acquired at each point across the sample surface, generating a molecular image that reveals the location and abundance of specific ions. This technique is particularly valuable for studying the distribution of compounds in biological tissues or other complex samples without the need for specific labels.

For this compound research using in vitro models (e.g., cell cultures, tissue slices), IMS could be employed to investigate its uptake, distribution, and metabolism within the model system. Techniques like MALDI-IMS (Matrix-Assisted Laser Desorption/Ionization IMS) or DESI-IMS (Desorption Electrospray Ionization IMS) could be applied depending on the properties of this compound and the sample type. By analyzing the mass spectrum at different locations, researchers could generate images showing where this compound is localized within cells or tissues, providing crucial insights into its cellular interactions and potential mechanisms of action, even in the absence of specific antibodies or fluorescent probes.

Method Development and Validation for Novel this compound Analytical Procedures (Research Focus)

The development and validation of robust and reliable analytical methods are critical for accurate and consistent analysis of any chemical compound, including novel or less-studied ones like this compound. Method development involves selecting the appropriate analytical technique, optimizing experimental parameters, and establishing performance characteristics. This iterative process ensures that the method is suitable for its intended purpose, whether it is for quantification, identification, or purity assessment.

Validation is the process of demonstrating that an analytical method is suitable for its intended use. Key validation parameters include specificity, accuracy, precision, linearity, range, detection limit (LOD), and quantitation limit (LOQ). For this compound, developing novel analytical procedures would require a thorough validation process to ensure the reliability of the generated data. This is particularly important in research settings where the compound's properties and behavior may not be fully understood.

Robustness and Reproducibility Studies of this compound Analytical Methods

Robustness and reproducibility are essential aspects of analytical method validation. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This includes factors such as variations in mobile phase composition, flow rate, column temperature, or instrument settings. Evaluating robustness during method development helps identify parameters that require strict control to ensure reliable results.

Reproducibility, also referred to as intermediate precision, assesses the variability of results when the method is performed by different analysts, using different equipment, or in different laboratories, often on different days. Demonstrating the reproducibility of a this compound analytical method is crucial for ensuring that results can be consistently obtained regardless of minor variations in experimental conditions or laboratory environment. Both robustness and reproducibility studies are vital for establishing confidence in the long-term reliability and transferability of any analytical method developed for this compound research.

Analytical TechniquePotential Application for this compoundKey Information Provided
CD SpectroscopyConformational studies if chiral, assessment of interactions with chiral molecules.Chirality, conformational changes.
Fluorescence SpectroscopyConcentration determination, purity assessment, interaction studies (if fluorescent or labeled).Concentration, environmental sensitivity, binding events.
LC-MS/MSPurity assessment, impurity identification, analysis in complex mixtures, structural elucidation.Molecular weight, structural fragments, presence and quantity in mixtures.
GC-MSAnalysis of volatile/semi-volatile this compound, purity assessment, impurity identification.Molecular weight, fragmentation pattern, presence and quantity in volatile samples.
CE / Microfluidic PlatformsSeparation and analysis of charged this compound or derivatives, high-throughput analysis.Purity, separation from other charged species, potential for miniaturization and automation.
Imaging Mass Spectrometry (IMS)Spatial distribution studies in in vitro models, localization within cells or tissues.Location and relative abundance in a spatial context.

Based on the conducted search, specific, detailed analytical data pertaining to the chemical compound "this compound", particularly concerning Limit of Detection (LOD), Limit of Quantification (LOQ) studies in complex matrices, and Inter-laboratory Validation Protocols, could not be definitively identified within the search results under this exact abbreviation.

While searches yielded information on compounds containing "Phen" (such as in Pt(Phen)Cl2, PubChem CID 3524225) nih.gov and "CLA" (referring to Conjugated Linoleic Acid) aocs.orgpsu.edutaylorfrancis.comresearchgate.netresearchgate.netnih.govnih.goviarc.fr, and general concepts of LOD/LOQ determination and inter-laboratory validation in analytical chemistry norman-network.netaphl.orgnih.govscispace.comnottingham.ac.ukwallonie.becuni.czcityofboise.orgjacvam.go.jpresearchgate.netcalpoly.edu, specific research findings, data tables, or detailed protocols directly attributable solely to a compound precisely abbreviated as "this compound" for the requested analytical sections were not available from the search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the chemical compound "this compound" based on the information retrieved.

Theoretical Implications and Future Research Directions for Phen Cla

Contributions of phen-ClA Research to Fundamental Chemical and Biological Theory

Research into this compound and its derivatives has provided valuable insights into several key areas of chemistry and biology, from fundamental reactivity to the complex interactions that govern biological systems.

The 1,10-phenanthroline (B135089) core of this compound is a well-established ligand in coordination chemistry. acs.org The introduction of a chloroacetamido group at the 5-position, however, introduces a reactive site that has been exploited for specific chemical transformations. bgsu.edu The primary contribution of this compound in this area has been as a bifunctional molecule, where the phenanthroline moiety acts as a metal-chelating unit and the chloroacetamido group serves as an alkylating agent, particularly for sulfhydryl groups in cysteine residues. researchgate.net

Studies involving the reaction of ruthenium polypyridyl complexes of this compound, such as [Ru(bpy)2(this compound)]2+, with peptides have demonstrated the specific reactivity of the chloroacetamido group. bgsu.edu This has allowed for the site-specific modification of proteins and peptides, providing a tool to create novel bioinorganic assemblies. researchgate.net While the fundamental reactivity of the chloroacetamide group is known, its incorporation into the rigid, aromatic phenanthroline scaffold provides a platform for studying its reactivity in a controlled spatial orientation relative to a coordinated metal center. This has implications for understanding intramolecular and biomolecular reactions.

The phenanthroline scaffold is a key component in the design of molecules for macromolecular recognition and catalysis. researchgate.net The planar structure of the phenanthroline ring system allows it to intercalate into DNA, and its derivatives have been explored as probes for nucleic acid structures. The nitrogen atoms of the phenanthroline core are also adept at coordinating with metal ions, forming stable complexes that can catalyze a wide range of chemical transformations. researchgate.net

The specific utility of this compound in this context is demonstrated by its use in creating metallopeptides for studying electron transfer. In these systems, a ruthenium complex containing this compound is covalently attached to a cysteine residue in a de novo designed peptide. bgsu.edu This allows for the precise placement of a redox-active metal center within a defined macromolecular structure. By studying the kinetics of electron transfer in these systems, researchers can gain insights into the factors that control long-range electron transfer in proteins, a fundamental process in biology. The this compound linker is crucial in this work as it provides a stable, covalent linkage between the metal complex and the peptide. bgsu.edu

Application of this compound in ResearchMacromolecule StudiedKey Insight Gained
Site-specific modificationPeptides and ProteinsControl over the placement of metal complexes for electron transfer studies. bgsu.edu
Fluorescent sensing (potential)Chiral Carboxylic AcidsPhenanthroline derivatives can act as fluorescent sensors for molecular recognition. researchgate.net
Catalysis (general)Various substratesThe phenanthroline core is a versatile scaffold for developing catalytic metal complexes. researchgate.net

This table is generated based on data from the text.

Phenanthroline derivatives have been investigated for their biological activities, including their potential as enzyme inhibitors and their ability to modulate cellular pathways. acs.org The metal-chelating properties of phenanthrolines are often central to their biological effects, as they can interact with metalloenzymes.

Research on a series of 1,10-phenanthroline derivatives has demonstrated their ability to act as tunable modulators of acid sphingomyelinase (ASM), an enzyme implicated in Alzheimer's disease. acs.org While this study did not specifically include this compound, it highlights the potential of substituted phenanthrolines to be developed into specific regulators of biological processes. The chloroacetamido group of this compound provides a reactive handle that could be used to covalently modify a target enzyme, potentially leading to irreversible inhibition. This covalent modification strategy is a powerful tool for probing enzyme function and for the development of therapeutic agents. The use of this compound to attach redox-active metal complexes to biological macromolecules also contributes to our understanding of biological electron transfer, a key regulatory process in cellular respiration and photosynthesis. bgsu.edu

Unexplored Chemical Space and Predictive Design of this compound Analogs

While research on this compound has provided valuable insights, the full potential of this chemical scaffold is yet to be realized. Advances in computational chemistry and synthetic methodologies are opening up new possibilities for the design and synthesis of novel this compound analogs with tailored properties.

The de novo design of molecules with desired properties has been revolutionized by the application of artificial intelligence (AI) and machine learning. Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn from large databases of chemical structures and their properties to propose novel molecules that are optimized for a specific biological target or function.

AI-Driven De Novo Design TechniquePotential Application to this compound Analogs
Generative Adversarial Networks (GANs)Generation of novel phenanthroline scaffolds with desired properties.
Variational Autoencoders (VAEs)Optimization of substituents on the phenanthroline ring for improved activity.
Reinforcement LearningDesign of molecules with multi-objective optimization (e.g., potency and low toxicity).

This table is generated based on data from the text.

The modification of the core structure, or scaffold, of a molecule is a common strategy in medicinal chemistry to improve its properties. Scaffold hopping and bioisosteric replacement are two key approaches in this area. Bioisosteric replacement involves the substitution of one functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's biological activity, pharmacokinetic profile, or reducing its toxicity.

The this compound scaffold offers several opportunities for such modifications. For instance, the chloroacetamido group could be replaced with other reactive groups to alter its reactivity or targeting specificity. Bioisosteric replacements for the phenanthroline core itself could also be explored. This could involve replacing one of the pyridine (B92270) rings with another heterocyclic system to modulate the electronic properties and metal-chelating ability of the molecule. While general principles of scaffold hopping and bioisosteric replacement are well-established, their specific application to this compound to generate novel analogs with enhanced functionalities remains a largely unexplored area of research.

Emerging Methodologies and Technologies in this compound Research

The exploration of a novel compound like this compound would greatly benefit from the application of cutting-edge analytical and observational techniques. These methodologies are crucial for understanding its structure, function, and interactions at a molecular level.

Application of Cryo-EM and X-ray Crystallography for this compound-Target Complexes

To understand the mechanism of action of this compound, determining the three-dimensional structure of its biological targets, both alone and in complex with this compound, is paramount. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the leading techniques for high-resolution structural analysis of macromolecules. nih.govnih.govjeolusa.com

X-ray crystallography, historically the gold standard in structural biology, could provide atomic-level detail of how this compound binds to its target proteins, provided that the complex can be crystallized. jeolusa.comcreative-biostructure.com This technique is particularly powerful for smaller, stable proteins. criver.com In contrast, cryo-EM is exceptionally well-suited for large, dynamic, or membrane-bound protein complexes that are often difficult to crystallize. nih.govjeolusa.comcriver.com This would be advantageous if this compound interacts with complex cellular machinery. The synergistic use of both techniques could offer a comprehensive structural understanding, where cryo-EM might provide an initial lower-resolution map of a large complex, into which high-resolution crystal structures of individual domains bound to this compound could be docked. nih.govjeolusa.com

Table 1: Comparison of X-ray Crystallography and Cryo-EM for this compound-Target Analysis

Feature X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM)
Sample Requirement Well-ordered crystals Vitreously frozen single particles in solution
Resolution Routinely atomic (<2 Å) Near-atomic to atomic (2-5 Å)
Advantages for this compound High-resolution details of binding site Can study large, flexible, or membrane-bound targets; captures multiple conformations

| Limitations for this compound | Crystallization can be a major bottleneck | Resolution may be lower for smaller proteins |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) with this compound Studies

To elucidate the broader biological effects of this compound, an integrated "omics" approach is indispensable. nih.gov Omics technologies provide a global snapshot of molecular changes within a biological system in response to a stimulus like this compound. nih.gov

Proteomics: This involves the large-scale study of proteins. lumc.nl By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers could identify proteins whose expression levels or post-translational modifications are altered. nih.govresearchgate.net This can reveal the cellular pathways modulated by this compound and help identify its direct targets and downstream effectors. lumc.nl

Metabolomics: This is the comprehensive analysis of small molecules (metabolites) within a biological system. lumc.nl Metabolomic profiling following this compound exposure could reveal changes in metabolic pathways, providing insights into the compound's functional effects on cellular physiology and helping to identify potential biomarkers of its activity. nih.govnih.gov

Integrating proteomics and metabolomics data can provide a more holistic understanding of this compound's impact, connecting changes in protein expression to alterations in metabolic function. nih.govnih.gov This multi-omics strategy is a powerful tool for hypothesis generation and for understanding the systemic response to the compound. mdpi.com

Development of Advanced Biosensors and Nanosensors for this compound Detection (in vitro/in situ)

The ability to detect and quantify this compound in various environments is crucial for research and potential future applications. Advanced biosensors and nanosensors offer promising avenues for rapid, sensitive, and specific detection. mdpi.comnih.gov

A biosensor typically consists of a bioreceptor (e.g., an antibody, enzyme, or aptamer) that specifically recognizes the target molecule and a transducer that converts this recognition event into a measurable signal. researchgate.net For this compound, aptamer-based sensors could be developed, as these short nucleic acid sequences can be selected to bind with high affinity and specificity to small molecules. nih.gov

Nanosensors, which utilize nanomaterials like carbon nanotubes, graphene, or metal nanoparticles, could offer enhanced sensitivity and novel signal transduction mechanisms. mdpi.com For instance, an electrochemical nanosensor might use a this compound-specific aptamer immobilized on a graphene field-effect transistor, where binding of this compound would modulate the electronic properties of the graphene, producing a detectable signal. researchgate.net Such sensors could potentially be used for real-time monitoring of this compound concentrations in laboratory experiments. nih.gov

Table 2: Potential Biosensor and Nanosensor Technologies for this compound

Sensor Type Bioreceptor Example Transduction Method Potential Application
Electrochemical Biosensor Aptamer Amperometry, Voltammetry In vitro quantification in buffer solutions
Optical Biosensor Monoclonal Antibody Surface Plasmon Resonance (SPR) Kinetic analysis of this compound binding

| Nanosensor | Aptamer/Molecularly Imprinted Polymer | Field-Effect Transistor (FET) | High-sensitivity in situ detection |

Interdisciplinary Research Avenues and Collaborative Frameworks for this compound

The comprehensive study of a novel compound like this compound necessitates collaboration across multiple scientific disciplines. Integrating expertise from materials science, engineering, physics, and chemistry will accelerate discovery and innovation.

Cross-Disciplinary Synergies with Materials Science and Engineering

Materials science and engineering offer a vast toolkit for both fundamental studies and the development of applications for this compound. ucla.edu For example, collaborations could focus on:

Novel Formulation and Delivery Systems: Materials scientists could develop advanced materials, such as biocompatible polymers or nanostructures, to encapsulate this compound. This could enable controlled release, improve stability, or target the compound to specific locations within a biological system.

Functionalized Surfaces: this compound could be immobilized on various material surfaces to create bioactive interfaces. Engineers and materials scientists could work to develop methods for covalent attachment of this compound to substrates for use in biosensors or as research tools to probe cellular interactions. stanford.edu

This synergy between chemistry and materials science is crucial for translating a molecular discovery into a functional technology. labmanager.comresearchgate.net

Integration with Advanced Imaging and Spectroscopy Techniques

To visualize the distribution and interaction of this compound within complex systems, advanced imaging and spectroscopy techniques are essential. nih.govnih.gov

Advanced Imaging: Techniques like confocal microscopy, two-photon microscopy, or super-resolution microscopy could be employed to visualize this compound in cells or tissues, provided it is fluorescent or can be tagged with a fluorescent probe. researchgate.net This would allow for the direct observation of its subcellular localization and dynamics. Magnetic Resonance Imaging (MRI) could also be adapted if this compound were, for example, incorporated into a contrast agent. mayo.edu

Advanced Spectroscopy: Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful for characterizing the chemical structure of this compound and its interactions with other molecules. nih.govnih.gov For example, Attenuated Total Reflectance (ATR)-FTIR spectroscopy could be used to study the binding of this compound to proteins or other biomolecules by observing changes in vibrational modes. nih.gov Raman spectroscopy could offer complementary information, potentially allowing for label-free imaging of this compound distribution based on its unique vibrational signature. nih.gov

These interdisciplinary approaches, combining chemical synthesis with advanced analytical methods, will be pivotal in fully characterizing the properties and potential of this compound.

Table of Compounds Mentioned

Compound Name

Open Questions and Grand Challenges in this compound Research

The lack of foundational knowledge about "this compound" means that the field is wide open, with fundamental questions and significant challenges awaiting investigation. The primary grand challenge is the initial characterization of the compound itself.

Key Open Questions:

Fundamental Properties: What are the basic chemical and physical properties of "this compound"? This includes its molecular structure, stability, and solubility.

Synthesis and Isolation: What are the viable methods for the synthesis or natural isolation of "this compound"? Establishing a reliable source of the compound is a critical first step for any research.

Biological Activity: Does "this compound" exhibit any biological activity? Initial screening in various biological assays is necessary to understand its potential interactions with living systems.

Mechanism of Action: If biologically active, what are the molecular mechanisms through which "this compound" exerts its effects?

Potential Applications: Based on its properties and activities, what are the potential applications of "this compound" in medicine, materials science, or other fields?

Grand Challenges:

The foremost grand challenge is to move "this compound" from an unknown entity to a well-documented chemical compound. This will require a multi-disciplinary effort, from synthetic chemists to computational biologists, to generate the first wave of reliable data. Overcoming this initial hurdle will be pivotal to unlocking any future research and potential applications of "this compound." The establishment of a collaborative framework to share initial findings will be crucial to accelerating progress and avoiding duplicative efforts in this unexplored area of chemical science.

Q & A

Q. What experimental protocols are recommended for synthesizing phen-ClA to ensure reproducibility?

To ensure reproducibility, synthesis protocols should include:

  • Step-by-step documentation of reaction conditions (temperature, solvent, catalyst, stoichiometry) and purification methods .
  • Validation through spectral characterization (e.g., NMR, IR, mass spectrometry) and comparison with literature data .
  • Inclusion of positive/negative controls and replication across independent labs to confirm consistency .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Use spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, FT-IR) to confirm molecular structure .
  • Quantify purity via HPLC or GC with certified reference standards .
  • Report melting points, retention times, and chromatographic profiles to enable cross-validation .

Q. What analytical methods are most suitable for quantifying this compound in complex matrices?

  • Employ LC-MS/MS or HPLC-UV with optimized extraction protocols to minimize matrix interference .
  • Validate methods using spike-and-recovery experiments and calibration curves with internal standards .
  • Cross-check results with orthogonal techniques (e.g., fluorescence spectroscopy) to reduce systematic errors .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

  • Design accelerated stability studies under controlled pH, temperature, and light exposure .
  • Monitor degradation products via time-course spectroscopy or chromatography .
  • Compare degradation kinetics with computational models (e.g., Arrhenius plots) to predict shelf-life .

Q. What safety and handling protocols are critical for this compound in laboratory settings?

  • Follow OSHA and ACS guidelines for hazardous chemicals, including fume hood use and PPE .
  • Document toxicity data (e.g., LD50_{50}) and disposal methods in compliance with institutional protocols .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Conduct systematic reviews to identify confounding variables (e.g., cell line differences, assay protocols) .
  • Perform meta-analyses with standardized effect sizes to quantify heterogeneity .
  • Replicate key studies under harmonized conditions, prioritizing high-impact journals for transparency .

Q. How can computational modeling enhance the design of this compound derivatives with improved efficacy?

  • Use QSAR or molecular docking to predict binding affinities and ADMET properties .
  • Validate predictions with in vitro assays and iteratively refine models using experimental feedback .
  • Collaborate with bioinformatics teams to integrate multi-omics data (e.g., proteomics, metabolomics) .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in heterogeneous biological systems?

  • Employ knockout models or siRNA silencing to identify target pathways .
  • Combine transcriptomic and proteomic profiling to map dose-dependent responses .
  • Use isotopic labeling (e.g., 14^{14}C-phen-ClA) to track metabolic fate in vivo .

Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical models?

  • Apply population pharmacokinetic (PopPK) modeling to account for interspecies differences .
  • Use physiologically based pharmacokinetic (PBPK) simulations to scale doses from animals to humans .
  • Validate models with microsampling techniques and Bayesian statistical frameworks .

Q. What methodologies are recommended for long-term ecological impact studies of this compound?

  • Establish longitudinal field studies to monitor bioaccumulation in soil/water systems .
  • Use biosensors or high-resolution mass spectrometry to detect trace residues .
  • Partner with environmental agencies to align methods with regulatory standards (e.g., EPA guidelines) .

Guidance for Methodological Rigor

  • Data Presentation : Use tables to summarize key results (e.g., IC50_{50} values, spectral peaks) with error margins and statistical tests (t-tests, ANOVA) .
  • Literature Review : Prioritize primary sources from peer-reviewed journals and avoid encyclopedic references .
  • Ethical Compliance : Address ethical considerations in animal/human studies and data sharing protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.